molecular formula C17H17BrN2O2S B2771371 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide CAS No. 852139-24-3

4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2771371
CAS No.: 852139-24-3
M. Wt: 393.3
InChI Key: ASMXMFNJGLYVNM-UHFFFAOYSA-N
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Description

4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C17H17BrN2O2S and a molecular weight of 393.3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1,2-dimethylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This binding can lead to inhibition or activation of specific pathways, depending on the target . The sulfonamide group can also interact with proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: Similar in structure but with an isoxazole ring instead of an indole.

    4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a pyrrole ring instead of an indole.

    2-pyrimidinamine, 4-(5-bromo-1H-indol-3-yl): Another indole derivative with a pyrimidine ring.

Uniqueness

4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of a brominated benzenesulfonamide and a dimethylindole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-12-9-14-10-13(3-8-17(14)20(12)2)11-19-23(21,22)16-6-4-15(18)5-7-16/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMXMFNJGLYVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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